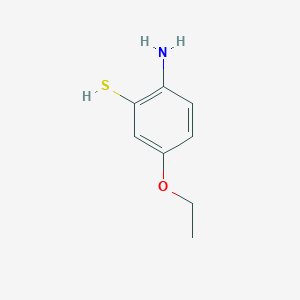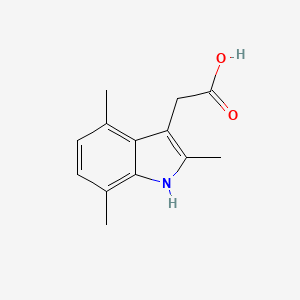
(2,4,7-Trimethyl-1H-indol-3-yl)essigsäure
Übersicht
Beschreibung
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid, also known as Tricarballylic acid (TCA), is a naturally occurring organic compound belonging to the class of carboxylic acids. It is primarily found in plants and is used in a variety of scientific and medical research applications. TCA is an important intermediate in the synthesis of various compounds and has been used in drug development and as a starting material for synthesizing other compounds. In addition, TCA has demonstrated potential as a therapeutic agent in certain medical conditions.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Indole, einschließlich Derivate wie (2,4,7-Trimethyl-1H-indol-3-yl)essigsäure, sind von entscheidender Bedeutung für die Synthese verschiedener heterocyclischer Verbindungen. Sie dienen als Vorläufer in Mehrkomponentenreaktionen und ermöglichen die Bildung komplexer polycyclischer Strukturen, die in der pharmazeutischen Chemie von Bedeutung sind .
Biologische Aktivität
Indolderivate zeigen eine Reihe von biologischen Aktivitäten. So wurden sie beispielsweise auf ihre potenziellen entzündungshemmenden, schmerzlindernden und ulzerogenen Aktivitäten untersucht, was sie zu wertvollen Instrumenten für die Entwicklung neuer Therapeutika machen könnte .
Anti-HIV-Forschung
Die strukturelle Komplexität von Indolderivaten macht sie zu Kandidaten für die Forschung zur Anti-HIV-Aktivität. Ihre Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, kann zur Entwicklung neuer Anti-HIV-Medikamente führen .
Hemmung der Aldose-Reduktase
(2,4,7-Trimethyl-1H-indol-3-yl)essigsäurederivate wurden auf ihre hemmende Aktivität gegen Aldose-Reduktase, ein Enzym, das an diabetischen Komplikationen beteiligt ist, untersucht. Diese Anwendung könnte für die Behandlung von Diabetes-bedingten Erkrankungen entscheidend sein .
Organische Synthese
Diese Verbindung wird in der organischen Synthese verwendet, insbesondere beim Aufbau von Indolringen, die in vielen Naturprodukten und Pharmazeutika vorkommen. Ihre Reaktivität ermöglicht die Bildung verschiedener organischer Moleküle .
Chemische Forschung und Entwicklung
In der chemischen Forschung und Entwicklung wird this compound zur Entwicklung neuer Synthesemethoden verwendet. Ihre Stabilität und Reaktivität unter verschiedenen Bedingungen machen sie zu einem wertvollen Werkzeug für die Erforschung neuer chemischer Reaktionen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 21727 , which may influence its bioavailability.
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid. For instance, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can affect its stability.
Biochemische Analyse
Biochemical Properties
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, are known to interact with enzymes such as indole-3-acetic acid methyltransferase (IAMT), which modulates indole-3-acetic acid homeostasis in plant tissues through methylation . These interactions are essential for maintaining the balance of indole-3-acetic acid and other related compounds in biological systems.
Cellular Effects
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to play a significant role in the regulation of cell growth, differentiation, and apoptosis . The compound’s impact on cell signaling pathways and gene expression is crucial for maintaining cellular homeostasis and responding to environmental stimuli.
Molecular Mechanism
The molecular mechanism of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of their activity. For example, indole derivatives can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux . Additionally, the compound can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to the compound may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.
Metabolic Pathways
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives are known to participate in the tryptophan degradation pathway, leading to the production of indole-3-acetic acid and other related compounds . These metabolic pathways are essential for maintaining cellular homeostasis and responding to environmental changes.
Transport and Distribution
The transport and distribution of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (2,4,7-trimethyl-1H-indol-3-yl)acetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for ensuring the compound’s proper function and regulation within the cell.
Eigenschaften
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-43-8 | |
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
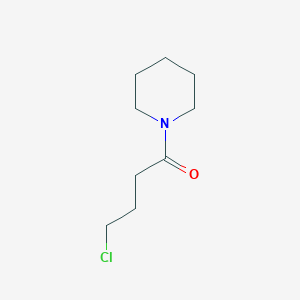


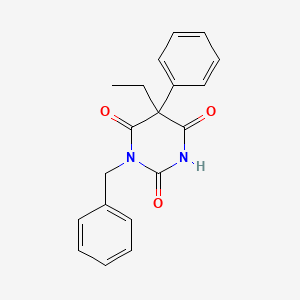
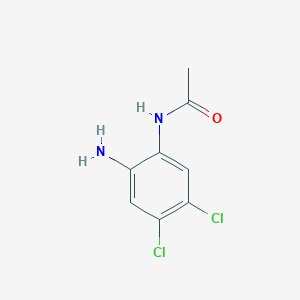

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)




